molecular formula C14H21N B13227478 N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13227478
M. Wt: 203.32 g/mol
InChI Key: NCYVSDIOKPOFQK-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 339003-69-9) is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . It belongs to the class of 1,2,3,4-tetrahydronaphthalen-1-amine (tetralinamine) compounds, which are structures of significant interest in medicinal chemistry . Scientific literature indicates that compounds based on the tetrahydronaphthalen-1-amine scaffold are being actively researched for their potential biological activity. For instance, novel tetrahydronaphthalen-1-amine analogues have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them subjects of investigation for the treatment of neurological disorders such as Alzheimer's disease . The structural motif is also found in compounds explored for a range of therapeutic areas, which highlights the value of this core structure in drug discovery and development . As a building block, this compound can serve as a key synthetic intermediate for researchers in organic and pharmaceutical chemistry aiming to develop new biologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21N/c1-11(2)10-15-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11,14-15H,5,7,9-10H2,1-2H3

InChI Key

NCYVSDIOKPOFQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Core Construction via Hydrogenation and Cyclization

The foundational step involves synthesizing the tetrahydronaphthalene core, which can be achieved through catalytic hydrogenation of naphthalene derivatives or via cyclization reactions such as the Diels-Alder reaction:

  • Diels-Alder Cycloaddition : A diene (e.g., 1,3-butadiene) reacts with a suitable dienophile (e.g., styrene derivatives) under thermal or Lewis acid catalysis to form a cyclohexene intermediate, which is subsequently hydrogenated to yield the tetrahydronaphthalene core.

  • Catalytic Hydrogenation : Aromatic naphthalene derivatives are hydrogenated over catalysts like Pd/C or Raney Ni under mild conditions (e.g., 50–100°C, 1–10 atm H₂) to produce the tetrahydronaphthalene scaffold.

Functionalization at the Nitrogen Atom

The key step involves introducing the 2-methylpropyl group onto the nitrogen atom, which can be achieved through alkylation reactions:

  • Reductive Amination : Starting from a primary amine or a protected intermediate, the reaction with 2-methylpropionaldehyde (or its equivalents) in the presence of reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under acidic conditions facilitates the formation of the secondary amine.

  • N-Alkylation : Direct alkylation of the amine with 2-methylpropyl halides (e.g., 2-methylpropyl bromide or iodide) in the presence of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., acetonitrile, DMF) is also employed.

Final Amine Functionalization and Purification

  • Amine Formation : The secondary amine is obtained via reductive amination or alkylation, followed by purification using column chromatography or recrystallization.

  • Salt Formation : The free amine is converted into its hydrochloride salt by bubbling HCl gas into an aqueous or alcoholic solution, ensuring stability and facilitating handling in biological assays.

Specific Preparation Protocols from Recent Patents and Literature

Reductive Amination Route (Patent CN111393309A)

This method involves:

  • Reacting (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine with propionaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH₄) under acidic conditions (e.g., acetic acid or HCl).
  • Catalytic hydrogenation of the intermediate to saturate the aromatic rings, followed by salt formation to yield the hydrochloride salt.

Alkylation of Tetrahydronaphthalene Derivatives (EvitaChem Method)

  • Starting from a tetrahydronaphthalene derivative with a free amine, alkylation with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) in the presence of potassium carbonate (K₂CO₃) in DMF or acetonitrile at reflux conditions (80–100°C).
  • Purification by chromatography, followed by conversion to hydrochloride salt.

Multi-step Synthesis via Cyclization and Reductive Amination (Research Literature)

  • Cyclization of suitable precursors (e.g., 2-naphthol derivatives) via Friedel-Crafts alkylation, followed by reduction and amination steps to install the amino group at the desired position.
  • Final purification and salt formation.

Data Tables Summarizing Reaction Conditions and Yields

Step Reaction Reagents Conditions Purification Typical Yield References
1 Hydrogenation of naphthalene derivative Pd/C, H₂ 50–100°C, 1–10 atm Filtration, recrystallization 85–95%
2 Reductive amination with propionaldehyde NaBH₄, Acetic acid Room temp to 50°C Column chromatography 70–85%
3 Alkylation with 2-methylpropyl halide K₂CO₃, DMF Reflux (80–100°C) Chromatography 75–90%
4 Salt formation (HCl) HCl gas Room temp Recrystallization Quantitative

Validation and Purity Analysis

Additional Considerations and Research Discoveries

  • Chiral Synthesis : Enantioselective synthesis approaches are being explored to obtain specific stereoisomers with distinct pharmacological profiles.
  • Reaction Optimization : Use of microwave-assisted synthesis and flow chemistry techniques improves yields and reduces reaction times.
  • Biological Activity Correlation : Structural modifications, such as varying the alkyl substituents, influence receptor binding affinity, which is crucial for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions, leading to the formation of corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or a catalyst.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

Chemistry: N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and polymers.

Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It may exhibit biological activity and can be used in the development of drugs targeting specific receptors or enzymes.

Industry: In the materials science field, this compound can be used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs from the evidence, focusing on substituents, synthesis, and properties relevant to the target compound:

Compound Name Substituents Synthesis Physical Properties Key Data
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl, N,N-dimethyl Reductive amination; purified via HPLC (MeOH:EtOH:Hexanes) White microcrystals; m.p. 137–139°C; 71% yield LogP (estimated): ~4.5; High lipophilicity due to cyclohexyl group
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Propargyl (prop-2-yn-1-yl) Direct alkylation; characterized by NMR and HRMS HCl salt; LogP: 2.75 (neutral form) Polar surface area: 12.03 Ų; Moderate solubility in polar solvents
(S)-1,2,3,4-Tetrahydronaphthalen-1-amine Unsubstituted amine Chiral resolution; stored under inert atmosphere Liquid; [α]D = +53.1 (CH2Cl2) Hazard: Corrosive (GHS H314); High reactivity due to free amine group
N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride N-Propyl Alkylation followed by HCl salt formation Solid; Molecular formula: C13H19N·HCl SMILES: CCCNC1CCC2=CC=CC=C2C1; InChIKey: CHNZNFYUKYAHER-UHFFFAOYSA-N
trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n) Biphenyl, N,N-dimethyl Multi-step synthesis (6 steps); HPLC purification Colorless oil; 70% yield LogP (estimated): ~5.2; Extended aromatic system enhances π-π interactions

Key Observations:

The isobutyl group in the target compound is expected to confer intermediate lipophilicity (LogP ~3.5–4.0) compared to smaller (propyl) or larger (cyclohexyl) groups . Stereochemistry: Chiral centers (e.g., in (S)-1,2,3,4-tetrahydronaphthalen-1-amine ) significantly influence biological activity. The target compound’s stereochemistry at the tetrahydronaphthalene ring may dictate receptor binding or metabolic stability.

Synthetic Routes :

  • Reductive amination (e.g., for cyclohexyl derivatives ) or direct alkylation (e.g., propargyl derivatives ) are viable methods for introducing the 2-methylpropyl group.
  • Purification via HPLC with hexane-based solvent systems (e.g., MeOH:EtOH:Hexanes) is common for lipophilic analogs .

Biological Implications: N,N-Dimethyl analogs (e.g., 5l, 5n) show affinity for serotonin and dopamine receptors, suggesting that the target compound may interact with similar CNS targets .

Biological Activity

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C14H21N
  • Molecular Weight : 203.32 g/mol
  • CAS Number : Not specified in the sources but can be identified as CB81807118 from chemical databases .

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on neurotransmitter systems and potential therapeutic applications. Below are key areas of research:

1. Neurotransmitter Interaction

Research indicates that compounds similar to this compound may act as dopamine receptor agonists. For instance, studies have shown that related compounds can effectively bind to dopamine D2 and D3 receptors, influencing locomotor activity in animal models . This suggests a potential role in treating conditions such as Parkinson's disease.

2. Antioxidant Properties

Preliminary studies have indicated that some derivatives exhibit antioxidant activity. For example, a study highlighted the ability of certain tetrahydronaphthalene derivatives to chelate iron and reduce oxidative stress in neuronal cells . This property may contribute to neuroprotective effects.

Case Study 1: Parkinson’s Disease Model

In a study involving reserpinized rats, a related compound demonstrated significant improvement in locomotor activity and rotational behavior. This suggests that this compound or its analogs could be beneficial in symptomatic treatment for Parkinson's disease .

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant capabilities of tetrahydronaphthalene derivatives through the deoxyribose assay. The results indicated that these compounds could effectively reduce oxidative damage in vitro, supporting their potential use in neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
Dopamine Receptor AgonismEnhanced locomotor activity
Antioxidant ActivityReduced oxidative stress
Neuroprotective EffectsPotential therapeutic applications

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